molecular formula C13H21NO3 B1364052 (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine CAS No. 356091-46-8

(3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Cat. No. B1364052
M. Wt: 239.31 g/mol
InChI Key: VIZVBQKOOJYGKL-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzyl alcohol is an important pharmaceutical intermediate . It has been used in the preparation of benzyl 7-(3,5-dimethoxyphenylacetoxy)octanoate, a precursor of curvularin .


Synthesis Analysis

3,5-Dimethoxybenzyl alcohol has been used as a starting material for the synthesis of dendrimeric compounds . It was also used in the preparation of diethyl (3,5-dimethoxybenzyl) phosphonate via Wittig-Horner reaction .


Molecular Structure Analysis

The molecular formula of 3,5-Dimethoxybenzyl alcohol is C9H12O3. Its molecular weight is 168.19 g/mol . The SMILES string representation is COc1cc(CO)cc(OC)c1 .


Chemical Reactions Analysis

Kinetics of mono and dimethoxy-substituted benzyl alcohols oxidation by electrogenerated phthalimido-N-oxyl radical were investigated using rotating disk electrode voltammetry .


Physical And Chemical Properties Analysis

3,5-Dimethoxybenzyl alcohol is a solid substance with a melting point of 43-46 °C (lit.) .

Scientific Research Applications

  • Chemical Synthesis and Derivatives : Research on similar compounds involves their synthesis and the exploration of their reactivity with other chemical entities. For instance, the study on the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines led to the discovery of novel cyclic phosphonic analogues of chromone, highlighting the compound's potential in creating new chemical entities (Budzisz Elż & Pastuszko Slawomir, 1999).

  • Material Science Applications : In the field of material science, compounds with similar structures have been used to form novel ligands for rare earth metal ions. This has implications for the development of new materials, such as in the recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes, showcasing their utility in material synthesis and nanotechnology applications (C. Veranitisagul et al., 2011).

  • Pharmaceutical Research : Derivatives of similar chemical structures are explored for their pharmacological potentials. Studies on compounds like N-(ortho-methoxybenzyl)-amines have contributed to the analytical characterization of new designer drugs, indicating the compound's relevance in understanding and developing novel therapeutic agents (F. Westphal et al., 2016).

  • Polymer Science : The synthesis of poly(oxazoline)s with terminal quarternary ammonium groups derived from similar compounds indicates their use in creating antimicrobial materials. Such research underscores the compound's application in developing materials with inherent antimicrobial properties, useful in medical devices and coatings (Christian J. Waschinski & J. C. Tiller, 2005).

Future Directions

The future directions of 3,5-Dimethoxybenzyl alcohol could involve its use in the synthesis of more complex organic compounds, given its role as a pharmaceutical intermediate .

properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-12(16-3)7-13(6-11)17-4/h5-7,10,14H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZVBQKOOJYGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386108
Record name N-[(3,5-Dimethoxyphenyl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine

CAS RN

356091-46-8
Record name N-[(3,5-Dimethoxyphenyl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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